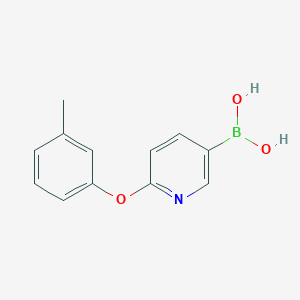

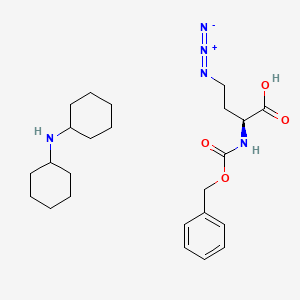

![molecular formula C10H14Cl2N2O2 B1431500 5,6,7,8-Tetrahydro-[1,6]naphthyridine-3-carboxylic acid methyl ester dihydrochloride CAS No. 1263378-85-3](/img/structure/B1431500.png)

5,6,7,8-Tetrahydro-[1,6]naphthyridine-3-carboxylic acid methyl ester dihydrochloride

Vue d'ensemble

Description

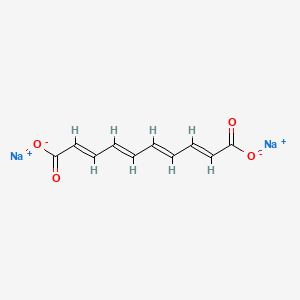

“5,6,7,8-Tetrahydro-[1,6]naphthyridine-3-carboxylic acid methyl ester dihydrochloride” is a chemical compound with the molecular weight of 279.17 . It is a yellow solid and is often used in the field of synthetic and medicinal chemistry .

Synthesis Analysis

The synthesis of this compound can be achieved from 1,6-Naphthyridine-3,6 (5H)-dicarboxylic acid, 7,8-dihydro-, 6- (1,1-dimethylethyl) 3-methyl ester . The synthesis and reactivity of 1,6-naphthyridines have been well explored by the scientific community, with decades of investigation leading to the development of numerous versatile pathways for their synthesis .

Molecular Structure Analysis

The IUPAC name of this compound is ethyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate dihydrochloride . The Inchi Code is 1S/C11H14N2O2.2ClH/c1-2-15-11 (14)9-5-8-6-12-4-3-10 (8)13-7-9;;/h5,7,12H,2-4,6H2,1H3;2*1H .

Chemical Reactions Analysis

1,6-naphthyridines are known to react with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .

Physical And Chemical Properties Analysis

This compound is a yellow solid . Its molecular weight is 279.17 , and its Inchi Code is 1S/C11H14N2O2.2ClH/c1-2-15-11 (14)9-5-8-6-12-4-3-10 (8)13-7-9;;/h5,7,12H,2-4,6H2,1H3;2*1H .

Applications De Recherche Scientifique

Anticancer Activity

5,6,7,8-Tetrahydro-[1,6]naphthyridine: derivatives have shown promise in anticancer research. The structure–activity relationship (SAR) studies suggest that these compounds can be effective against various cancer cell lines. Molecular modeling studies further support their potential as anticancer agents, indicating that modifications to the naphthyridine core can enhance their efficacy .

Anti-HIV Properties

These compounds have also been investigated for their anti-HIV properties. Research indicates that certain derivatives can act as potent HIV-1-integrase- allosteric inhibitors, which is crucial for the development of new antiretroviral therapies .

Antimicrobial Applications

The broad spectrum of biological activities of naphthyridines includes antimicrobial properties. They have been studied for their effectiveness against various microbial strains, which could lead to the development of new antibiotics .

Analgesic and Anti-inflammatory Uses

Naphthyridine derivatives exhibit analgesic and anti-inflammatory activities. This makes them potential candidates for the development of new pain relief and anti-inflammatory medications .

Antioxidant Effects

These compounds have demonstrated antioxidant properties, which are beneficial in combating oxidative stress-related diseases. This application is particularly relevant in the field of neurodegenerative disorders .

Agricultural Applications

In agriculture, naphthyridine derivatives can be used to develop new pesticides or growth regulators. Their chemical properties allow them to interact with various biological targets in pests, potentially leading to more effective agricultural chemicals .

Industrial Endeavors

The unique chemical structure of naphthyridines makes them suitable for various industrial applications, including the synthesis of complex organic molecules and materials with specific properties .

Photophysical Applications

Lastly, the photophysical properties of naphthyridines are being explored for use in diagnostics and the treatment of diseases. Their ability to absorb and emit light can be harnessed in medical imaging and photodynamic therapy .

Propriétés

IUPAC Name |

methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2.2ClH/c1-14-10(13)8-4-7-5-11-3-2-9(7)12-6-8;;/h4,6,11H,2-3,5H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJBAAUVHJJAWHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(CCNC2)N=C1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6,7,8-Tetrahydro-[1,6]naphthyridine-3-carboxylic acid methyl ester dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(2,4-Dichlorophenyl)-1-oxo-1-[4-[3-(2-pyrrolidin-1-ylbutoxy)pyridin-2-yl]piperidin-1-yl]propan-2-yl]pyrrolidine-1-carboxamide;dihydrochloride](/img/structure/B1431418.png)

![N-Boc-(+/-)-1-[{tert-butyl(diphenyl)silyl}oxy]pent-4-en-3-amine](/img/structure/B1431420.png)

![2,4-Dichloro-N-[4-(2,4-dichlorobenzoyloxy)-2-methylphenyl]benzamide](/img/structure/B1431432.png)